molecular formula C7H7Cl3N2O B3141640 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride CAS No. 482374-73-2

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride

Cat. No. B3141640
CAS RN: 482374-73-2
M. Wt: 241.5 g/mol
InChI Key: OORGKCJDLKAJQX-UHFFFAOYSA-N
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Description

2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a chemical compound with a molecular weight of 241.5 . It is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H . This code provides a specific string of characters that represent the compound’s molecular structure.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the application of compounds similar to 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride in synthesizing various heterocyclic compounds. For example, N-substituted 2-(diphenylthiophosphoryl)acetamides, containing pyridine fragments, have been synthesized and studied as extractants for Pd(II) ions from hydrochloric acid solutions (Turanov et al., 2017). Similarly, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various heteroaryl sulfanyl compounds led to the formation of pyridin-2(1H)-ones (Savchenko et al., 2020).

Synthesis of Metal Complexes

The compound has been utilized in the synthesis of new metal complexes. For instance, new tetradentate ligands, including 2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide, were synthesized for forming monomeric complexes with various metals (Al-jeboori et al., 2010).

Crystal and Molecular Structures

The compound's derivatives have been studied for their crystal and molecular structures. For instance, the crystalline compounds N-(5-chloro-2-hydroxy-phenyl)-acetamide were characterized by X-ray diffraction analysis, helping to understand supramolecular architectures and non-covalent interactions (Chi et al., 2018).

Fluorescent Probes for Metal Ions

Compounds derived from 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride have been used as fluorescent probes for metal ions. For example, certain imidazo[1,2-a]pyridine derivatives have shown efficiency as fluorescent probes for mercury ion in both acetonitrile and buffered aqueous solution (Shao et al., 2011).

Herbicide Antidotes

Some derivatives of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride have been found to be strong herbicide antidotes. Functionalized 3-(substituted amino)thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments, starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, demonstrated significant herbicidal antidote properties (Dotsenko et al., 2019).

NMR Study of Tautomerism

An NMR study of the tautomerism of 2-acylaminopyridines, including compounds similar to 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, has been conducted. This study helps in understanding the molecular behavior of these compounds in various solvents (Katritzky & Ghiviriga, 1995).

properties

IUPAC Name

2-chloro-N-(5-chloropyridin-2-yl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORGKCJDLKAJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Amino-5-chloropyridine (3.85 g) was dissolved in ethyl acetate (60 ml), and chloroacetyl chloride (2.39 ml) was added at room temperature to stir the mixture for 1 hour. After the reaction mixture was heated and stirred at 60° C. for 30 minutes, chloroacetyl chloride (0.5 ml) was additionally added, and the mixture was stirred at 60° C. for additional 1 hour. Powder deposited was collected by filtration to obtain the title compound (6.18 g).
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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